1,4-Bis(aziridin-1-yl)butane-2,3-dione
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Description
Synthesis Analysis
The synthesis of related compounds often involves metal-mediated reactions in aqueous media, providing a pathway to bioactive moieties. For instance, metal-mediated carbonyl-1,3-butadien-2-ylation reactions offer asymmetric synthesis routes to potentially bioactive compounds (Alcaide, Almendros, & Rodríguez‐Acebes, 2002). Additionally, the conversion of 1-arylmethyl-2-(cyanomethyl)aziridines through intermediate aziridinium salts into various nitriles demonstrates the versatility of aziridines in synthesis (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & De Kimpe*, 2007).
Molecular Structure Analysis
Charge-density analysis and crystallography provide insights into the molecular structure. Studies have detailed the charge densities of related compounds, showing accuracy in calculating electrostatic-derived properties (Ahmed, Nassour, Noureen, Lecomte, & Jelsch, 2016). The crystal and molecular structure analysis of electron transfer complexes reveals significant electron delocalization, offering insight into the structural dynamics of related compounds (Olcott & Holm, 1969).
Chemical Reactions and Properties
Chemical reactions involving 1,4-bis derivatives exhibit regioselectivity and potential for creating bioactive compounds. The synthesis of new succinyl-spaced pyrazoles demonstrates the regioselective cyclocondensation reactions that yield bioactive derivatives with high yields (Bonacorso, Cechinel, Paim, Martins, Zanatta, & Flores, 2011).
Physical Properties Analysis
Investigations into the physical properties of structurally similar compounds, such as their crystal structures, provide a foundation for understanding the physical characteristics of "1,4-Bis(aziridin-1-yl)butane-2,3-dione". For example, the synthesis and characterization of derivatives highlight the significance of structural configuration on physical properties (Lastovickova, La Scala, & Sausa, 2018).
Chemical Properties Analysis
The chemical properties of related compounds are explored through their reactivity and interaction with various reagents. For instance, the study of cadmium coordination polymers constructed with bis(imidazole) ligand and anion ligands reveals diverse chemical behaviors, showcasing the adaptability and reactivity of such compounds (Zhang, Wang, Li, Yang, & Zhang, 2008).
Scientific Research Applications
Metal-mediated Synthesis of Bioactive Moieties
Metal-mediated reactions have facilitated the asymmetric synthesis of bioactive compounds, including 3-substituted 3-hydroxy-beta-lactams, from azetidine-2,3-diones. These reactions, conducted in aqueous media, demonstrate the potential of utilizing complex starting materials for the synthesis of compounds with potential bioactivity, highlighting the versatility of 1,4-bis(aziridin-1-yl)butane-2,3-dione derivatives in organic synthesis (Alcaide, Almendros, & Rodríguez-Acebes, 2002).
Formation of Dithiepino Furans
The reactivity of aziridinyl compounds towards lithiated 1,3-dithiane has been explored, resulting in the formation of [1,4]dithiepino[2,3‐b]furans, showcasing a method for generating complex heterocyclic systems. This approach exemplifies the chemical versatility of aziridinyl compounds for constructing multifaceted molecular architectures (Michel et al., 2012).
Diastereoselective Alkylation and Synthesis of Lactones
The diastereoselective alkylation of chiral succinic acid derivatives, using 1,4-bis(aziridin-1-yl)butane-2,3-dione derivatives, facilitates the synthesis of (R)-β-arylmethyl-γ-butyrolactones. This strategy outlines a general approach to synthesizing chiral lactones, pivotal in the development of pharmaceuticals and biologically active compounds (Pohmakotr et al., 2004).
Antimicrobial Activity of Hydrazone Derivatives
The synthesis and characterization of hydrazone derivatives, based on the backbone of 1,4-bis(aziridin-1-yl)butane-2,3-dione, have demonstrated antimicrobial activity against various pathogens. This research underscores the potential of aziridinyl compounds as precursors in the development of new antimicrobial agents, offering a novel approach to addressing antibiotic resistance (Patil & Malve, 2004).
Charge Density Analysis for Semiconductor Applications
Experimental and theoretical charge-density analyses of 1,4-bis(5-hexyl-2-thienyl)butane-1,4-dione have provided insights into the electronic structure of precursors used in the synthesis of thiophene-based semiconductors and organic solar cells. This study highlights the importance of understanding the electronic properties of molecular precursors in the design of materials for electronic and photovoltaic applications (Ahmed et al., 2016).
properties
IUPAC Name |
1,4-bis(aziridin-1-yl)butane-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPCQCAKDHMRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC(=O)C(=O)CN2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666373 |
Source
|
Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
CAS RN |
90434-64-3 |
Source
|
Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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